![molecular formula C21H24N4 B5529566 N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5529566.png)
N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine
Overview
Description
Chemical compounds involving complex structures like N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine often exhibit unique properties and potential applications in various fields, including pharmaceuticals and materials science. These compounds can be synthesized through various methods, including microwave-assisted synthesis and reactions involving piperazine and naphthyl moieties (Williams et al., 2010).
Synthesis Analysis
Microwave-assisted synthesis has been employed for the rapid generation of compounds with complex structures, demonstrating the efficiency of modern synthetic techniques in producing desired compounds with high yields (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds with piperazine and naphthyl moieties can be elucidated using various analytical techniques, including X-ray diffraction and spectroscopic methods. These analyses provide insights into the arrangement of atoms within the molecule and the geometry of the compound (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds like N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including nucleophilic addition and cyclization processes, which are crucial for further functionalization and modification of the molecule (Han et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can be determined through experimental studies. These properties are essential for understanding the behavior of the compound in various environments and potential applications (Lin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be explored through detailed studies involving synthetic routes and reaction mechanisms. Such analyses contribute to a deeper understanding of the compound's potential applications and limitations (Ozeryanskii et al., 2020).
properties
IUPAC Name |
(E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-23-11-5-9-20(23)16-22-25-14-12-24(13-15-25)17-19-8-4-7-18-6-2-3-10-21(18)19/h2-11,16H,12-15,17H2,1H3/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLTEJIDZQAOO-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325081 | |
Record name | (E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662573 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine | |
CAS RN |
306952-29-4 | |
Record name | (E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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